molecular formula C23H25FN4O4 B2507181 4-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)piperazine-1-carboxamide CAS No. 894020-40-7

4-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)piperazine-1-carboxamide

Cat. No.: B2507181
CAS No.: 894020-40-7
M. Wt: 440.475
InChI Key: DNSIHMRXGVLGJV-UHFFFAOYSA-N
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Description

4-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C23H25FN4O4 and its molecular weight is 440.475. The purity is usually 95%.
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Scientific Research Applications

DNA Binding and Staining

The synthetic dye Hoechst 33258, a related compound with structural similarities, demonstrates the capacity for strong binding to the minor groove of double-stranded B-DNA, indicating potential research applications in fluorescent DNA staining for cell biology and chromosomal analysis. This highlights the broader relevance of structurally related compounds in biotechnology and molecular biology for nuclear staining and DNA content analysis in plant cell biology, among other applications (Issar & Kakkar, 2013).

Neuropsychiatric Disorder Treatments

Dopamine D2 receptor (D2R) ligands, such as arylpiperazine derivatives, are crucial in treating neuropsychiatric disorders like schizophrenia, Parkinson's disease, depression, and anxiety. The pharmacophore for high D2R affinity includes an aromatic moiety and a cyclic amine, suggesting that compounds with similar structures could be explored for therapeutic potential in these areas (Jůza et al., 2022).

CNS Drug Synthesis

Functional chemical groups, including heterocycles with nitrogen, suggest a vast potential for synthesizing compounds with central nervous system (CNS) activity. This research identifies heterocycles as a significant class for developing new CNS drugs, highlighting the importance of compounds with complex structures, such as the one mentioned, in drug design (Saganuwan, 2017).

Antipsychotic Agents

Arylcycloalkylamines, including phenylpiperidines and piperazines, play a pivotal role in antipsychotic agents. This suggests that compounds with similar pharmacophoric groups might be explored for their contributions to potency and selectivity in binding affinity at D2-like receptors, indicating their potential application in developing new antipsychotic medications (Sikazwe et al., 2009).

Antineoplastic Agents

The development of novel series of compounds as potential antineoplastic drug candidates demonstrates the importance of exploring structurally complex compounds for their cytotoxic properties and tumour-selective toxicity. This research underscores the potential of compounds with elaborate structures in chemotherapy and drug resistance modulation (Hossain et al., 2020).

Properties

IUPAC Name

4-(1,3-benzodioxol-5-ylmethyl)-N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25FN4O4/c24-17-2-4-19(5-3-17)28-14-18(12-22(28)29)25-23(30)27-9-7-26(8-10-27)13-16-1-6-20-21(11-16)32-15-31-20/h1-6,11,18H,7-10,12-15H2,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNSIHMRXGVLGJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)NC4CC(=O)N(C4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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